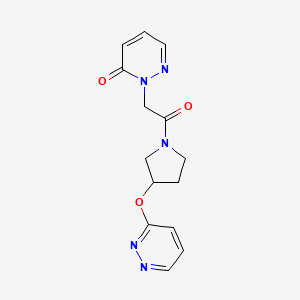

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Description

The compound 2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at the 2-position with a functionalized ethyl group. This ethyl group is linked to a pyrrolidine ring via an oxygen atom (pyridazin-3-yloxy substitution) at the 3-position of the pyrrolidine .

Properties

IUPAC Name |

2-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c20-13-4-2-7-16-19(13)10-14(21)18-8-5-11(9-18)22-12-3-1-6-15-17-12/h1-4,6-7,11H,5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWHUSEFPQIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. The process often starts with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidinyl and pyridazinyl groups through various coupling reactions. Common reagents used in these steps include bases like sodium hydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Substituted Pyridazin-3(2H)-ones with Alkyl/Aryl Groups

- 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CAS 63900-49-2): Structure: The 2-position is substituted with a phenacyl (2-oxo-2-phenylethyl) group, and the 6-position bears a phenyl ring. Key Differences: Unlike the target compound, this analog lacks the pyrrolidine moiety, instead featuring a phenyl group directly attached to the ethyl ketone. Synthesis: Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with phenacyl halides under basic conditions (K₂CO₃/acetone) .

- 2-(2-Chloro-1-phenylethyl)-6-[2-oxo-2-(piperidin-1-yl)ethoxy]pyridazin-3(2H)-one (CAS 17072-86-5): Structure: Contains a piperidine ring (6-membered) instead of pyrrolidine (5-membered) and a chloro-substituted ethyl group. Key Differences: The larger piperidine ring may alter conformational flexibility and hydrogen-bonding capacity compared to pyrrolidine.

Pyrrolidine/Piperazine-Containing Derivatives

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one (CAS 871502-18-0):

- Structure : Features a 4-phenylpiperazine group at the ethyl ketone position.

- Key Differences : The phenylpiperazine moiety is bulkier and more planar than pyrrolidine-pyridazin-3-yloxy, which could enhance interactions with aromatic residues in receptor binding pockets (e.g., serotonin or dopamine receptors) .

- 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-pyrido[4,3-c]pyridazin-3-one hydrochloride: Structure: A bicyclic pyridopyridazinone core with a pyrrolidine-ethyl-ketone substituent. Key Differences: The fused pyrido-pyridazinone system increases rigidity, possibly improving target selectivity but complicating synthesis. The hydrochloride salt improves aqueous solubility .

Research Findings and Implications

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~388.4 | 1.2 | <0.1 (predicted) |

| 2-(2-Oxo-2-phenylethyl)-6-phenyl analog | 318.34 | 2.8 | <0.01 |

| Piperidine derivative (CAS 17072-86-5) | ~405.9 | 1.5 | 0.05 |

*LogP values estimated using fragment-based methods.

Biological Activity

2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The structural formula of 2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one can be represented as follows:

This compound incorporates multiple functional groups that contribute to its biological activity, particularly the pyridazine and pyrrolidine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can modulate receptor activity, impacting cellular signaling pathways.

1. Anti-inflammatory Activity

Research has demonstrated that pyridazinone derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain derivatives could inhibit IL-β production in stimulated HL-60 cells, showcasing their potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity Studies

| Compound | Model | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HL-60 Cells | <10 | |

| Compound B | Rat Paw Edema | <5 | |

| Compound C | COX Inhibition | <15 |

2. Anticancer Activity

The anticancer potential of 2-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has been evaluated against various cancer cell lines. Notably, compounds derived from this scaffold have shown cytotoxicity against leukemia and breast cancer cell lines.

Table 2: Anticancer Activity Data

3. Antimicrobial Activity

Pyridazine derivatives have also been studied for their antimicrobial properties. Certain compounds have shown efficacy against bacterial strains, indicating their potential use as antimicrobial agents.

Table 3: Antimicrobial Activity Overview

| Microorganism | Compound Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| E. coli | Compound A | 32 | |

| S. aureus | Compound B | 16 |

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of the pyridazinone scaffold. For instance, a series of new isoxazolo[4,5-d]pyridazin derivatives were synthesized and tested for anti-inflammatory activity, with several compounds exhibiting potent effects in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.